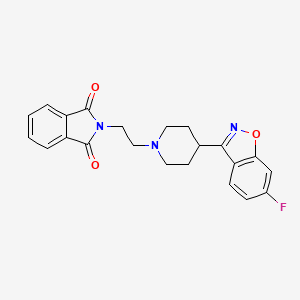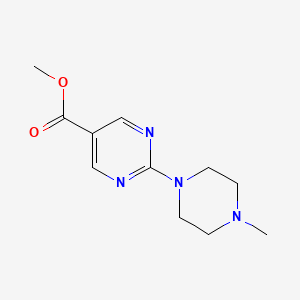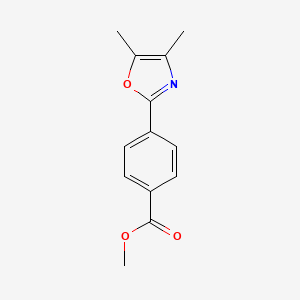![molecular formula C11H12ClN5 B8628148 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-17-7](/img/structure/B8628148.png)
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in pyridine determines the skeleton .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines are diverse. For instance, the introduction of cyano, nitro, sulfonyl, and carboxamide groups at the C-6 position of the pyridopyrimidines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary. For instance, one pyrrolo[2,3-d]pyrimidine derivative had a melting point of 212–214 ℃ .Mechanism of Action
properties
CAS RN |
897360-17-7 |
|---|---|
Product Name |
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine |
Molecular Formula |
C11H12ClN5 |
Molecular Weight |
249.70 g/mol |
IUPAC Name |
6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H12ClN5/c12-9-2-1-8-10(16-9)11(15-7-14-8)17-5-3-13-4-6-17/h1-2,7,13H,3-6H2 |
InChI Key |
HPKTYMDQKLMUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




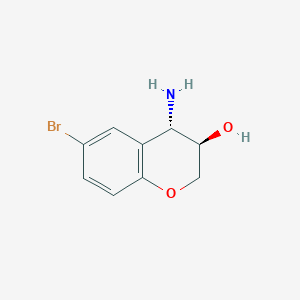

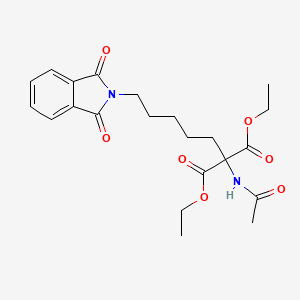


![2-[1-(4-Nitrophenyl)ethylidene]malononitrile](/img/structure/B8628114.png)
![[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B8628120.png)

